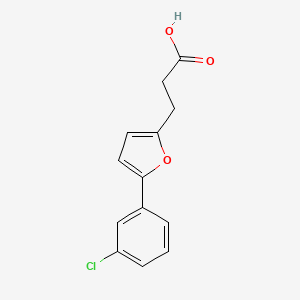
(4-Chlorobenzyl)triphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorobenzyl)triphenylsilane is an organosilicon compound with the molecular formula C25H21ClSi It is characterized by the presence of a chlorobenzyl group attached to a triphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)triphenylsilane typically involves the reaction of triphenylsilane with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chlorobenzyl)triphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized silanes .
Wissenschaftliche Forschungsanwendungen
(4-Chlorobenzyl)triphenylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Research into silicon-based drugs and their potential therapeutic effects often involves compounds like this compound.
Industry: It finds applications in the development of advanced materials, such as silicon-based polymers and coatings
Wirkmechanismus
The mechanism of action of (4-Chlorobenzyl)triphenylsilane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The silicon atom in the triphenylsilane moiety can participate in the formation of stable silicon-carbon bonds, which are crucial in many synthetic processes. Additionally, the chlorobenzyl group can undergo substitution reactions, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
- (2-Chlorobenzyl)triphenylsilane
- (4-Fluorobenzyl)triphenylsilane
- (4-Bromomethyl)phenyltriphenylsilane
Comparison: (4-Chlorobenzyl)triphenylsilane is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and properties. Compared to its analogs, such as (2-Chlorobenzyl)triphenylsilane and (4-Fluorobenzyl)triphenylsilane, the position and nature of the substituent on the benzyl group significantly influence the compound’s reactivity and applications. For instance, the chlorine atom in the para position can enhance the compound’s ability to participate in nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C25H21ClSi |
|---|---|
Molekulargewicht |
385.0 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl-triphenylsilane |
InChI |
InChI=1S/C25H21ClSi/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 |
InChI-Schlüssel |
PYZBTMCRYLRNFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




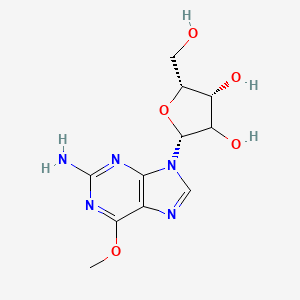

![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)

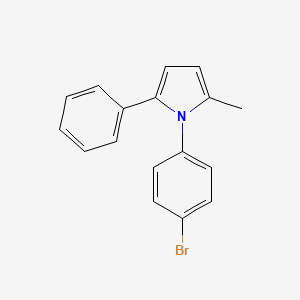
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
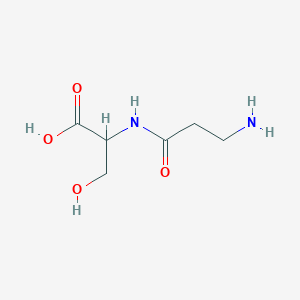

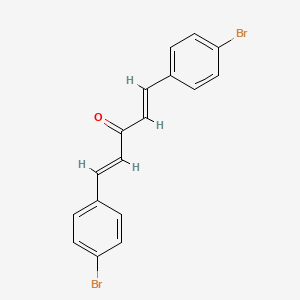
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)
